molecular formula C6H9FO3 B6210960 3-(fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 2703781-58-0

3-(fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6210960
CAS No.: 2703781-58-0
M. Wt: 148.1
InChI Key:
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Description

3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid is a compound that features a fluoromethyl group attached to a cyclobutane ring, which also contains a hydroxyl group and a carboxylic acid group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.

Synthetic Routes and Reaction Conditions:

  • Fluoromethylation: The fluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a strong base such as potassium tert-butoxide (KOtBu).

  • Hydroxylation: The hydroxyl group can be introduced through hydroboration-oxidation, where borane (BH3) is used to add across the double bond, followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).

  • Carboxylation: The carboxylic acid group can be introduced using reagents like carbon monoxide (CO) and a strong base under high pressure and temperature conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale fluoromethylation reactions, followed by hydroxylation and carboxylation steps. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent quality.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).

  • Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: CrO3, PCC, dichloromethane (DCM) solvent, room temperature.

  • Reduction: LiAlH4, ether solvent, low temperature.

  • Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH), polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Alcohols.

  • Substitution: Amides or esters.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex fluorinated molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: Utilized in the development of new materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or pharmacological context.

Comparison with Similar Compounds

  • 3-(Fluoromethyl)azetidine: Similar structure but lacks the hydroxyl and carboxylic acid groups.

  • Trifluoromethyl cyclobutane derivatives: Similar fluorinated cyclobutane structures but with different functional groups.

Uniqueness: 3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid is unique due to its combination of fluoromethyl, hydroxyl, and carboxylic acid groups, which provide distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2703781-58-0

Molecular Formula

C6H9FO3

Molecular Weight

148.1

Purity

95

Origin of Product

United States

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